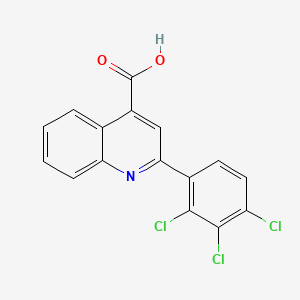

2-(2,3,4-trichlorophenyl)quinoline-4-carboxylic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

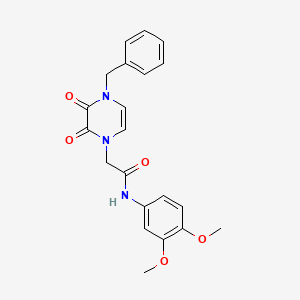

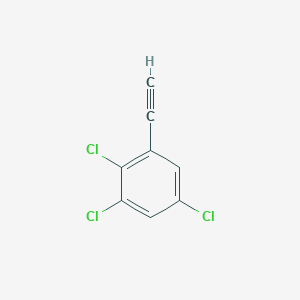

“2-(2,3,4-trichlorophenyl)quinoline-4-carboxylic Acid” is a chemical compound with the CAS Number: 329265-48-7 . It has a molecular weight of 352.6 . The IUPAC name for this compound is 2-(2,3,4-trichlorophenyl)-4-quinolinecarboxylic acid .

Synthesis Analysis

The synthesis of quinoline derivatives often involves the use of arylmethyl azides as precursors . These undergo an acid-promoted rearrangement to give an N-aryl iminium ion. Following the addition with ethyl 3-ethoxyacrylate, intramolecular electrophilic aromatic substitution, elimination, and subsequent oxidation, the quinoline products are obtained .Molecular Structure Analysis

The InChI code for this compound is 1S/C16H8Cl3NO2/c17-11-6-5-9 (14 (18)15 (11)19)13-7-10 (16 (21)22)8-3-1-2-4-12 (8)20-13/h1-7H, (H,21,22) . This indicates the presence of three chlorine atoms, one nitrogen atom, two oxygen atoms, and a carboxylic acid group in the molecule.Physical and Chemical Properties Analysis

This compound is a gray powder . to 97% . It should be stored at room temperature .Scientific Research Applications

Anticorrosive Materials

Quinoline derivatives, including those structurally related to 2-(2,3,4-trichlorophenyl)quinoline-4-carboxylic acid, are widely utilized as anticorrosive materials. Their effectiveness against metallic corrosion is attributed to the high electron density of quinoline structures, allowing them to adsorb and form highly stable chelating complexes with surface metallic atoms through coordination bonding. This capability makes quinoline derivatives valuable in protecting metals from corrosion, particularly in harsh environments (Verma, Quraishi, & Ebenso, 2020).

Optoelectronic Materials

The incorporation of quinoline and pyrimidine fragments into π-extended conjugated systems is of significant value for creating novel optoelectronic materials. Quinoline derivatives are instrumental in the development of electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. Their electroluminescent properties, particularly when part of aryl(hetaryl)substituted quinazolines with π-extended conjugated systems, are crucial for fabricating materials for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. This highlights the potential of quinoline derivatives in advancing the field of optoelectronics and lighting technologies (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Biocatalyst Inhibition

Carboxylic acids, like this compound, have shown potential in inhibiting microbes at concentrations below desired yields and titers in biorenewable chemical production. Their microbial inhibition capacity, often used advantageously as food preservatives, underscores the importance of understanding their effects to engineer more robust microbial strains for industrial applications. This understanding aids in metabolic engineering strategies to increase microbial tolerance to such compounds, thereby enhancing industrial performance (Jarboe, Royce, & Liu, 2013).

Safety and Hazards

Properties

IUPAC Name |

2-(2,3,4-trichlorophenyl)quinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H8Cl3NO2/c17-11-6-5-9(14(18)15(11)19)13-7-10(16(21)22)8-3-1-2-4-12(8)20-13/h1-7H,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCKITHFBZAOYKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)C3=C(C(=C(C=C3)Cl)Cl)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8Cl3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amino]but-2-enoic acid](/img/structure/B2471366.png)

![1-[(2-Fluorophenyl)methyl]-4-naphthalen-1-ylpyrazine-2,3-dione](/img/structure/B2471371.png)

![3-[3-[2-[2-[2-[2-[3-[[(2S)-1-[(2S,4R)-4-Hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]propyl N-[2,2,2-trichloro-1-(pyrimidin-2-ylamino)ethyl]carbamate](/img/structure/B2471376.png)

![(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone oxalate](/img/structure/B2471378.png)

methanone](/img/structure/B2471387.png)

![tert-Butyl N-[1-(2-chlorophenyl)cyclobutyl]carbamate](/img/structure/B2471388.png)